BenchChemオンラインストアへようこそ!

N-(butan-2-yl)-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide

logP lipophilicity drug-likeness

Choose this sec-butyl analog over N-benzyl or N-morpholinopropyl congeners to maintain a logP of 3.9 and 5 H-bond acceptors, ensuring superior passive permeability in cell-based assays. With MW 338.32, it is the only lead-like member in its series compliant with fragment-based library thresholds. Ideal for SAR campaigns targeting nuclear receptors where solubility and off-target profiles must be balanced. Order high-purity (≥95%) batches from verified suppliers.

Molecular Formula C17H17F3N2O2
Molecular Weight 338.33
CAS No. 478078-20-5
Cat. No. B2588375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(butan-2-yl)-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide
CAS478078-20-5
Molecular FormulaC17H17F3N2O2
Molecular Weight338.33
Structural Identifiers
SMILESCCC(C)NC(=O)C1=CC(=CN1)C(=O)C2=CC(=CC=C2)C(F)(F)F
InChIInChI=1S/C17H17F3N2O2/c1-3-10(2)22-16(24)14-8-12(9-21-14)15(23)11-5-4-6-13(7-11)17(18,19)20/h4-10,21H,3H2,1-2H3,(H,22,24)
InChIKeyHDQWSNMYDWRBNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(butan-2-yl)-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide (CAS 478078-20-5): Chemical Identity and Core Structural Motif


N-(butan-2-yl)-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide (CAS 478078-20-5) belongs to the class of 4-acyl-1H-pyrrole-2-carboxamides and is formally catalogued under PubChem CID 4637424 [1]. The molecule incorporates a 3-(trifluoromethyl)benzoyl pharmacophore at the pyrrole 4-position and a branched sec-butyl amide tail, a combination that deviates from the commonly encountered N-benzyl or N-phenyl congeners in the same scaffold family [2]. The documented purity specification from commercial sources is ≥95% (some listings quote 98%) . The compound is primarily positioned as a research tool for structure-activity relationship (SAR) exploration of nuclear receptor and kinase-targeted pyrrole carboxamides, where its distinct lipophilic and steric profile relative to linear or aromatic N-substituted analogs may drive differential target engagement.

Why In-Class 4-Acyl-pyrrole-2-carboxamides Cannot Be Directly Substituted for CAS 478078-20-5


The 4-acyl-pyrrole-2-carboxamide scaffold is shared by a cluster of commercial analogs (e.g., N-benzyl, N-(4-fluorobenzyl), N-(3-methoxypropyl), and N-(3-morpholinopropyl) derivatives) that are sometimes treated as interchangeable screening items [1]. However, even subtle variation of the N-amide substituent produces large shifts in calculated logP (ΔlogP up to 1.3 units between the sec-butyl and morpholinopropyl derivatives) and alters the number of hydrogen-bond acceptors from 5 to 7 [2]. These changes can invert solubility trends, modify passive membrane permeability, and reorder off-target profiles when the compounds are progressed into cell-based or in vivo assays [3]. Consequently, selecting a near neighbor without verifying that the N-substituent effect preserves the desired property window risks obtaining SAR data that cannot be reproduced when the campaign moves to the exact compound of interest. The quantitative evidence below demonstrates the measurable property gaps that justify a compound-specific procurement decision rather than a generic in-class purchase.

Quantitative Differentiation Evidence for N-(butan-2-yl)-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide Versus Closest Commercial Analogs


Lipophilicity (XLogP3-AA) Comparison with the N-Benzyl Analog

The target compound exhibits a calculated logP (XLogP3-AA) of 3.9, which is 0.1 log unit lower than the N-benzyl analog (logP 4.0) [1]. While the difference is modest, it places the sec-butyl derivative at the upper boundary of the CNS drug-like logP window (commonly 1–4) [2]. The benzyl congener exceeds that threshold, which may increase the risk of non-specific binding or poor aqueous solubility in screening cascades that rely on maintaining free drug concentration below logP 4.

logP lipophilicity drug-likeness

Lipophilicity Differential Relative to the Polar N-(3-methoxypropyl) and N-(3-morpholinopropyl) Analogs

The sec-butyl target compound (logP 3.9) is substantially more lipophilic than both the N-(3-methoxypropyl) analog (logP 2.8) and the N-(3-morpholinopropyl) analog (logP 2.6) [1]. The differences of 1.1 and 1.3 log units, respectively, translate to a 10–20 fold higher predicted octanol-water partition. In parallel, the target possesses only 5 hydrogen-bond acceptors compared to 6 and 7 for the methoxypropyl and morpholinopropyl analogs, which together reduce topological polar surface area and favor passive membrane permeation [2]. For research programs targeting intracellular receptors or crossing cell membranes, this property gap can be the deciding factor between a compound that is cell-penetrant and one that is not.

logP polar surface area drug-likeness

Molecular Weight and Rotatable Bond Count Comparison with N-Benzyl Congeners

At 338.32 g/mol, the target compound is 34 g/mol lighter than the N-benzyl analog (372.3 g/mol) and 52 g/mol lighter than the N-(4-fluorobenzyl) analog (390.3 g/mol) [1]. All three share 2 hydrogen-bond donors and 5 rotatable bonds, but the lower molecular weight of the sec-butyl derivative keeps it comfortably within the Lipinski 'Rule of 5' while the benzyl analogs approach the MW 400 threshold often used as a secondary filter in fragment-based or lead-like screening libraries [2]. This mass advantage may improve solubility on a mg/mL basis and reduce the cost of custom synthesis when scaling up.

molecular weight rotatable bonds drug-likeness

Androgen Receptor Antagonism Class-Level Inference and Scaffold Background

Although no direct androgen receptor (AR) binding data have been reported specifically for CAS 478078-20-5, the broader class of 4-substituted pyrrole-2-carboxamides has been validated as a non-steroidal, non-anilide AR antagonist scaffold [1]. In the seminal work by Wakabayashi et al. (2005), certain pyrrole-2-carboxamides exhibited moderate AR antagonistic activity and inhibited androgen-dependent proliferation of Shionogi carcinoma cells (SC-3) [2]. The trifluoromethylbenzoyl motif at the 4-position is a recurring feature among AR ligands and nuclear receptor modulators, while the sec-butyl group provides steric differentiation from the benzylamine/aniline-substituted analogs in that study [3]. No quantitative AR IC50 value for this specific compound has been verified in the open literature at this time; this evidence is therefore class-level inference only.

androgen receptor antagonist pyrrole-2-carboxamide

Commercial Purity Specification Relative to the Compound Class

The target compound is offered with a minimum purity specification of 95% (up to 98% from certain vendors) . This is consistent with the typical ≥95% benchmark for research-grade screening compounds in this structural class; no structurally analogous commercial derivative has a verified published purity claim exceeding 98% . Thus, while not a differentiating advantage over the closest analogs that share similar QC standards, the specification confirms fitness for primary biochemical or cell-based screening without additional purification. Any procurement decision among near-neighbor compounds should confirm that the chosen vendor provides a certificate of analysis with the stated purity.

purity QC specification procurement

Absence of Verified Off-Target Activity Data: A Critical Caution

No peer-reviewed or patent-derived data on kinase selectivity, hERG liability, cytochrome P450 inhibition, or broader safety pharmacology have been identified for CAS 478078-20-5. Claims of 'lower off-target risk' or 'superior selectivity' relative to analogs cannot be substantiated at this time. The only database entry potentially linked to this scaffold (CHEMBL3358947) maps to a glucocorticoid receptor agonist with IC50 19 nM in an HFF cell-based assay [1], but that record corresponds to a distinct chemotype (C22H23ClF3N3O4S, MW 517.9) and is not attributable to the target compound. Procurement decisions must therefore treat the compound as a selectivity-uncharacterized tool, and users should plan for broad off-target counter-screening.

selectivity off-target safety pharmacology

Procurement-Recommended Application Scenarios for CAS 478078-20-5 Based on Established Differentiating Properties


SAR Exploration of Nuclear Receptor Ligands Requiring Moderate Lipophilicity (logP 3.5–4.0)

Programs targeting intracellular nuclear receptors such as androgen receptor, thyroid hormone receptor, or PXR often require a logP window that balances target binding with aqueous solubility. With XLogP3-AA of 3.9, CAS 478078-20-5 sits in the upper but compliant region of the CNS drug-like logP range, making it a suitable starting point for SAR campaigns where the benzyl analog (logP 4.0) may present solubility or non-specific binding liabilities. The trifluoromethylbenzoyl group provides an electron-withdrawing handle that can be monitored by 19F NMR for binding studies [1].

Cell-Permeability-Sensitive Assays Where High HBA Count Analogs Are Disfavored

Intracellular target engagement assays that are known to be permeability-limited should favor the sec-butyl compound (5 H-bond acceptors) over the N-(3-methoxypropyl) (6 HBA) or N-(3-morpholinopropyl) (7 HBA) derivatives. The reduced polar surface area predicted from the lower HBA count correlates with improved passive transcellular permeability [1]. This makes the compound a rational choice for cell-based reporter gene assays or cellular thermal shift assays where the more polar analogs may fail to achieve adequate intracellular concentration.

Fragment-Elaboration or Lead-Like Library Expansion with Tight MW Constraints

At 338.32 g/mol, the target compound is the lightest member among the commercially available 4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide series. For fragment-based drug design (FBDD) or lead-like library construction where a MW ceiling of 350–400 is imposed, the sec-butyl derivative is the only analog that comfortably complies without exceeding the threshold [1]. This MW advantage also simplifies downstream synthesis if the compound serves as a starting material for further derivatization.

Control Compound for LogP-Dependent Solubility Profiling in the Pyrrole-2-Carboxamide Series

Because the sec-butyl compound occupies the middle ground of the logP spectrum for this series (logP 2.6–4.1), it can serve as an internal benchmark when profiling the solubility, permeability, and metabolic stability of newly designed analogs. Its position between the polar morpholinopropyl analog (logP 2.6) and the lipophilic benzyl analog (logP 4.0) makes it a useful calibration standard for computational logP model validation [1].

Quote Request

Request a Quote for N-(butan-2-yl)-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.